molecular formula C15H14N4O3S B2905911 (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1226456-41-2

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone

カタログ番号: B2905911
CAS番号: 1226456-41-2
分子量: 330.36
InChIキー: CKHVLVUYVGZGLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine ring substituted at the 4-position with a 1,3,4-thiadiazole moiety bearing a furan-2-yl group at the 5-position. The piperidine nitrogen is further connected via a methanone bridge to an isoxazol-5-yl group. The structural complexity of this molecule combines multiple heterocyclic systems, which are known to enhance pharmacological activity, bioavailability, and target specificity in drug design . The thiadiazole core is particularly notable for its electron-deficient nature, enabling π-π stacking interactions, while the furan and isoxazole rings contribute to solubility and metabolic stability .

特性

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15(12-3-6-16-22-12)19-7-4-10(5-8-19)13-17-18-14(23-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVLVUYVGZGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Comparisons

a. Core Heterocycles and Substituents

  • Target Compound vs. (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (): Similarities: Both compounds feature a methanone-linked isoxazol-5-yl group and a nitrogen-containing heterocycle (piperidine vs. piperazine). Differences: The target compound’s thiadiazole-furan system contrasts with the ethoxybenzothiazole in . Biological Implications: Piperazine (in ) offers greater conformational flexibility than piperidine, which could influence receptor binding kinetics .
  • Target Compound vs. 1,3,4-Thiadiazole Derivatives ():
    • Thiadiazole derivatives such as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine () share the thiadiazole core but lack the fused piperidine-isoxazole system. The amine substituent in may improve water solubility but reduce metabolic stability compared to the target compound’s furan and isoxazole groups .

b. Crystallographic and Conformational Analysis

  • The isostructural compounds in (triclinic, P̄1 symmetry) exhibit planar conformations except for perpendicularly oriented fluorophenyl groups.
Physicochemical and Pharmacological Properties
Property Target Compound Compound Compound
Molecular Weight ~387.4 g/mol (estimated) ~441.5 g/mol 531.3 g/mol (M++1)
Melting Point Not reported Not reported 252–255°C
Solubility Moderate (due to furan/isoxazole) Low (ethoxybenzothiazole) Low (fluorophenyl groups)
Bioactivity Unknown (predicted kinase inhibition) Unknown (likely CNS targets) Kinase inhibition (e.g., EGFR)

Key Observations:

  • The target compound’s furan and isoxazole groups may improve aqueous solubility compared to ’s fluorophenyl chromenone.
  • The absence of electron-withdrawing groups (e.g., fluorine in ) could reduce metabolic degradation rates in the target compound .
Computational and Experimental Data Gaps
  • Structural Data: Single-crystal XRD data for the target compound are unavailable, unlike the isostructural compounds in .
  • Biological Screening: No experimental IC50 or binding affinity data are reported for the target compound, unlike ’s kinase inhibitors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。